Bicyclo[2.2.2]octane-1-carbaldehyde
Overview
Description
Bicyclo[2.2.2]octane-1-carbaldehyde is an organic compound characterized by a bicyclic structure with a formyl group attached to one of the bridgehead carbons. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and symmetrical structure, making it a valuable scaffold in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]octane-1-carbaldehyde can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization of the resulting bicyclo[2.2.2]octane can introduce the formyl group. Another method involves the ring-closing metathesis of appropriate precursors, followed by oxidation to introduce the aldehyde functionality .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the formation of the desired bicyclic structure with minimal by-products. Post-reaction purification and functional group modifications are carried out to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1-methanol.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.2]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Some derivatives are explored for their potential as pharmaceutical agents.
Industry: It is used in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octane-1-carbaldehyde and its derivatives depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Bicyclo[2.2.2]octane-1-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Bicyclo[2.2.2]octane-1-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
Bicyclo[2.2.2]octane-1-carbaldehyde is unique due to its formyl group, which imparts distinct reactivity compared to its analogs.
Properties
IUPAC Name |
bicyclo[2.2.2]octane-1-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-9-4-1-8(2-5-9)3-6-9/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLAMJZRRHSDCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547966 | |
Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2064-05-3 | |
Record name | Bicyclo[2.2.2]octane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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